molecular formula C16H14Cl3N3O3 B11706571 2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide

2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide

Cat. No.: B11706571
M. Wt: 402.7 g/mol
InChI Key: MCBINBGRNISDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of nitro and trichloro groups in the molecule suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the nitrobenzoyl chloride with 2,2,2-trichloro-1-m-tolylamine in the presence of a base such as triethylamine.

    Purification: The crude product can be purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could play a role in redox reactions, while the trichloro group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzamide: Lacks the trichloro and aminoethyl groups.

    N-(2,2,2-Trichloro-1-m-tolylamino-ethyl)-benzamide: Lacks the nitro group.

Uniqueness

2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide is unique due to the combination of nitro, trichloro, and aminoethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-5-4-6-11(9-10)20-15(16(17,18)19)21-14(23)12-7-2-3-8-13(12)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

MCBINBGRNISDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.